2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide
Description
This compound features a pyrimidine core substituted with two methyl groups at positions 4 and 6, linked via an amino group to an acetamide scaffold. The acetamide nitrogen is further connected to a 1-methylbenzimidazole methyl group. The benzimidazole moiety is a privileged structure in medicinal chemistry, often associated with antimicrobial, antiviral, and anticancer activities . The pyrimidine ring contributes to π-π stacking interactions and hydrogen bonding, critical for target binding .
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H20N6O/c1-11-8-12(2)21-17(20-11)19-10-16(24)18-9-15-22-13-6-4-5-7-14(13)23(15)3/h4-8H,9-10H2,1-3H3,(H,18,24)(H,19,20,21) |
InChI Key |
COKAIPNDTKHSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCC2=NC3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrimidine and benzimidazole intermediates. These intermediates are then coupled through a series of reactions involving amination and acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 286.34 g/mol. The structure features a pyrimidine ring substituted with a dimethyl group and a benzimidazole moiety attached through an acetamide linkage. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various acetamide derivatives, including those similar to 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that derivatives containing benzimidazole and pyrimidine rings can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For example, studies have reported that certain benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential, particularly against enzymes like acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of conditions such as Alzheimer's disease and type 2 diabetes mellitus (T2DM). In vitro studies have demonstrated that similar compounds can effectively inhibit these enzymes, suggesting that this compound may also possess similar properties .
Case Study 1: Anticancer Evaluation
In a study conducted on various benzimidazole derivatives, including those structurally related to our compound, significant anticancer activity was observed against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized both in vitro assays and in vivo models to assess efficacy and mechanism of action .
Case Study 2: Enzyme Inhibition
Another research project focused on evaluating the inhibitory effects of similar compounds on α-glucosidase activity. The results indicated that these compounds could lower blood glucose levels in diabetic models by delaying carbohydrate absorption through enzyme inhibition .
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, synthesis, and properties of the target compound with its analogs:
Key Observations
Substituent Impact: The 1-methylbenzimidazole group in the target compound enhances lipophilicity and may improve membrane permeability compared to phenyl or pyridinyl groups in analogs . Sulfanyl vs. Amino Linkages: Sulfanyl bridges (e.g., ) introduce conformational rigidity and alter electronic properties, whereas amino linkages (target compound) favor hydrogen bonding .
Synthesis Strategies: Most analogs (e.g., ) are synthesized via nucleophilic substitution between thio-pyrimidines and chloroacetamides. The target compound likely follows a similar route.
Physicochemical Properties :
- The nitro group in increases acidity (pKa ~12.5) compared to the target compound’s neutral methyl groups.
- Sulfonylureas () exhibit higher water solubility due to ionizable sulfonyl groups, whereas the target compound’s benzimidazole may reduce solubility.
Biological Relevance :
Biological Activity
The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.17 g/mol. The structure features a benzimidazole moiety, which is commonly associated with various biological activities such as anticancer and antimicrobial effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole derivatives. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 12.5 | |
| Compound B | Antifungal | 25 | |
| Compound C | Antiviral | 50 |
Anticancer Activity
The benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives have been reported to exhibit IC50 values in the nanomolar range against specific cancer cell lines .
The biological activity of this compound is theorized to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cellular processes, such as kinases and polymerases.
- DNA Interaction : The ability to intercalate into DNA or bind to DNA repair enzymes has been observed in related compounds.
- Cell Signaling Modulation : These compounds may alter signaling pathways that regulate cell growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted by Noolvi et al. (2014) synthesized several benzimidazole derivatives, including those structurally related to our compound of interest. They reported notable activity against various bacterial strains with MIC values comparable to standard antibiotics .
Study 2: Anticancer Properties
In a comprehensive review by Bansal and Silakari (2012), multiple benzimidazole derivatives were evaluated for their anticancer activities. The review highlighted that modifications at specific positions on the benzimidazole ring significantly influenced their efficacy against different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
